molecular formula C19H17N3O5S B2473074 N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021226-95-8

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2473074
CAS No.: 1021226-95-8
M. Wt: 399.42
InChI Key: VXFSWXUTBNISLM-UHFFFAOYSA-N
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Description

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

In a study by Raval, Naik, and Desai (2012), a variety of compounds, including those with structures similar to N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, were synthesized using microwave irradiation. This environmentally friendly method yielded compounds that exhibited significant antibacterial and antifungal activities, indicating potential use in antimicrobial applications (Raval, Naik, & Desai, 2012).

Synthesis for Heterocyclic Compounds and Antibacterial Activities

Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds, including derivatives of this compound. These compounds were tested for antibacterial activities against various bacteria, showing potential as antibacterial agents (Patel, Patel, & Shah, 2015).

Development of Aptamers for Photonic Biosensor Applications

Kalantzi et al. (2021) conducted studies towards the synthesis of 3-aminopropoxy-substituted dioxins, suitable for developing aptamers in photonic biosensor applications. This research indicates the potential of such compounds in detecting environmental pollutants and implications for human health (Kalantzi et al., 2021).

Antibacterial Evaluation and Docking Studies

Talupur, Satheesh, and Chandrasekhar (2021) synthesized compounds related to this compound. These compounds were evaluated for their antibacterial properties and subjected to molecular docking studies, indicating their potential as antibacterial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

This interaction could potentially inhibit the activity of these enzymes, leading to altered biochemical signaling .

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. For instance, cholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, affecting neural signal transmission. On the other hand, lipoxygenase inhibition can impact the synthesis of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

Similar compounds, known as sulfa drugs or sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. For instance, inhibition of cholinesterases could lead to enhanced neural signaling, while inhibition of lipoxygenase could reduce inflammatory responses .

Properties

IUPAC Name

N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c23-17(20-12-3-5-14-16(10-12)27-9-8-26-14)6-4-13-11-28-19(21-13)22-18(24)15-2-1-7-25-15/h1-3,5,7,10-11H,4,6,8-9H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFSWXUTBNISLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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